2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
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Overview
Description
2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with trimethyl groups and a pyrazinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Pyrazinyl-Pyridinyl Moiety: The pyrazinyl-pyridinyl moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyrazinyl-pyridinyl moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Shares the trimethylpyridine core but lacks the benzamide and pyrazinyl-pyridinyl moieties.
Tris[2,4,6-trimethyl-3-(pyridin-3-yl)phenyl]borane: Contains a similar pyridinyl-phenyl structure but with borane instead of benzamide.
Uniqueness
2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-9-14(2)18(15(3)10-13)20(25)24-12-17-19(23-8-7-22-17)16-5-4-6-21-11-16/h4-11H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDUSSZLCCXVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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